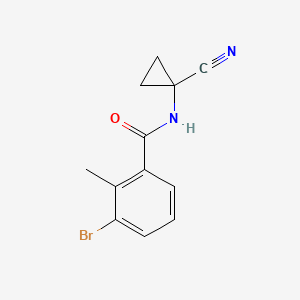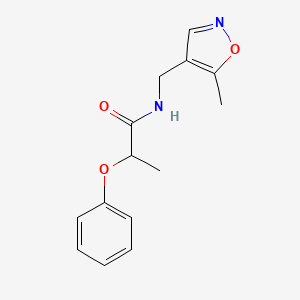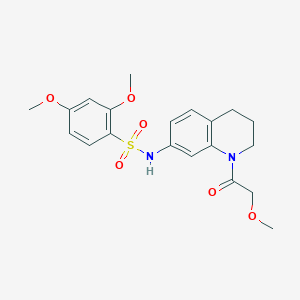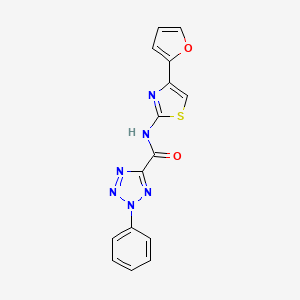![molecular formula C20H19BrN2O2S B2688950 N-(6-bromo-4-methylbenzo[d]thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1286695-36-0](/img/structure/B2688950.png)
N-(6-bromo-4-methylbenzo[d]thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a bromo-substituted methylbenzothiazole, a phenyl group, and a tetrahydropyran ring with a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR and IR spectroscopy . The benzothiazole ring system, the bromine atom, and the carboxamide group would all have characteristic signals in these spectra.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing bromo group and the electron-donating methyl group on the benzothiazole ring . The carboxamide group could also participate in various reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo group would likely increase its molecular weight and could affect its solubility and reactivity .Scientific Research Applications
Antibacterial and Antifungal Activities
A significant application area for derivatives of the chemical structure similar to N-(6-bromo-4-methylbenzo[d]thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide includes their antibacterial and antifungal properties. For instance, certain analogs containing the benzo[d]thiazol moiety have been demonstrated to exhibit promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentration (MIC) values indicating high potency. These compounds are synthesized through a process that involves the reaction of substituted benzaldehydes with amino-N-(substituted-1,3-benzo[d]thiazol-2-yl) precursors. The antibacterial efficacy of these compounds, coupled with their non-cytotoxic concentrations towards mammalian cell lines, underscores their potential in designing new antimicrobial agents (Palkar et al., 2017).
Antifungal and Anticancer Potential
Moreover, derivatives of the benzo[d]thiazol scaffold have been explored for their antifungal and anticancer activities. Compounds designed with modifications on the pyrazole and pyrazolopyrimidine frameworks, incorporating the benzo[d]thiazol unit, have shown efficacy against a range of phytopathogenic fungi, presenting a higher antifungal activity than some standard fungicides. These findings suggest a promising avenue for the development of novel antifungal agents with enhanced potency and specificity (Du et al., 2015). Additionally, certain pyrazolopyrimidines derivatives have displayed anticancer activities, particularly against 5-lipoxygenase, indicating their potential use in cancer treatment strategies (Rahmouni et al., 2016).
Insecticidal and Fungicidal Properties
Research into N-(6-bromo-4-methylbenzo[d]thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide and its analogs has also extended to their insecticidal and fungicidal capabilities. Novel compounds with modifications on the 1H-pyrazole-5-carboxamide structure have demonstrated significant insecticidal and fungicidal activities, showcasing their potential as dual-function agricultural chemicals. These activities were evaluated through larvicidal tests against pests like the oriental armyworm and through mycelium growth rate methods for fungi, highlighting their versatility and efficacy in pest and disease management (Zhu et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-bromo-4-methyl-1,3-benzothiazol-2-yl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-13-11-15(21)12-16-17(13)22-19(26-16)23-18(24)20(7-9-25-10-8-20)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHUYDKDPXAXKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3(CCOCC3)C4=CC=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2688868.png)



![N-(thiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2688876.png)


![2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide](/img/structure/B2688880.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2688882.png)



![N-(2,6-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2688887.png)
